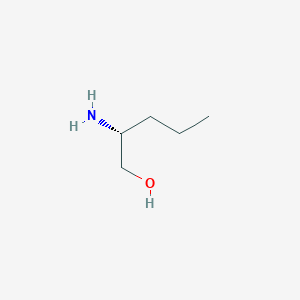

(R)-2-Aminopentan-1-ol

CAS No.: 80696-30-6

Cat. No.: VC2438592

Molecular Formula: C5H13NO

Molecular Weight: 103.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 80696-30-6 |

|---|---|

| Molecular Formula | C5H13NO |

| Molecular Weight | 103.16 g/mol |

| IUPAC Name | (2R)-2-aminopentan-1-ol |

| Standard InChI | InChI=1S/C5H13NO/c1-2-3-5(6)4-7/h5,7H,2-4,6H2,1H3/t5-/m1/s1 |

| Standard InChI Key | ULAXUFGARZZKTK-RXMQYKEDSA-N |

| Isomeric SMILES | CCC[C@H](CO)N |

| SMILES | CCCC(CO)N |

| Canonical SMILES | CCCC(CO)N |

Introduction

Chemical Structure and Properties

(R)-2-Aminopentan-1-ol consists of a five-carbon chain with a primary amine group at the C-2 position and a hydroxyl group at C-1, with the molecule's chirality determined by the R configuration at the C-2 carbon atom. This arrangement provides unique reactivity patterns that are exploited in various synthetic applications.

Physical and Chemical Properties

Table 1 summarizes the key physical and chemical properties of (R)-2-Aminopentan-1-ol:

| Property | Value |

|---|---|

| CAS Number | 80696-30-6 |

| Molecular Formula | C₅H₁₃NO |

| Molecular Weight | 103.16 g/mol |

| IUPAC Name | (2R)-2-aminopentan-1-ol |

| Synonyms | D-Norvalinol, (R)-(-)-2-Amino-1-pentanol |

| Physical State | Solid at room temperature |

| Melting Point | 44-48°C |

| Optical Activity | [α]20/D 17°, c = 1 in chloroform |

| InChI | InChI=1S/C5H13NO/c1-2-3-5(6)4-7/h5,7H,2-4,6H2,1H3/t5-/m1/s1 |

| InChIKey | ULAXUFGARZZKTK-RXMQYKEDSA-N |

| SMILES | CCCC@@HCO |

The compound's structure features a chiral center that determines its biological activity and synthetic utility. The presence of both amino and hydroxyl functional groups provides multiple reactive sites that can be selectively modified in various chemical transformations .

Structural Characteristics and Reactivity

The reactivity of (R)-2-Aminopentan-1-ol is primarily determined by its amino and hydroxyl functional groups. The primary amine can undergo various reactions including nucleophilic substitution, acylation, alkylation, and formation of imines. Similarly, the hydroxyl group can participate in reactions such as oxidation, esterification, and etherification.

This dual functionality makes (R)-2-Aminopentan-1-ol particularly versatile in organic synthesis, as either functional group can be selectively modified depending on reaction conditions and protecting group strategies. The compound's ability to form hydrogen bonds with biological molecules allows it to influence enzyme mechanisms and cellular processes, contributing to its potential therapeutic applications.

Synthesis Methods

Several methods have been developed for the synthesis of (R)-2-Aminopentan-1-ol, with approaches focusing on establishing the correct stereochemistry at the C-2 position.

Common Synthetic Routes

The synthesis of (R)-2-Aminopentan-1-ol can be achieved through several methods, each with specific advantages and limitations:

-

Reductive Amination: This involves reducing an imine formed from a pentanal derivative and an appropriate nitrogen source. The reaction requires careful control of conditions to ensure stereoselectivity.

-

Reduction of Amino Acids: (R)-2-Aminopentan-1-ol can be synthesized through the reduction of (R)-norvaline (2-aminopentanoic acid). This approach preserves the stereochemistry of the starting material and provides a direct route to the target compound.

-

Resolution of Racemic Mixtures: The resolution of racemic 2-aminopentan-1-ol can be achieved through crystallization of diastereomeric salts or enzymatic resolution methods. Patent literature describes methods for splitting 1-amino-alkan-2-ol compounds, which can be applied to obtaining stereochemically pure (R)-2-Aminopentan-1-ol .

Comparison of Synthesis Methods

Table 2: Comparison of Synthesis Methods for (R)-2-Aminopentan-1-ol

Recent advances in stereoselective synthesis continue to improve the efficiency and selectivity of these methods, making (R)-2-Aminopentan-1-ol more readily accessible for various applications .

Applications in Organic Synthesis

(R)-2-Aminopentan-1-ol serves as a versatile chiral building block in organic synthesis, contributing to the development of complex molecules with specific stereochemical properties.

Pharmaceutical Synthesis

This compound plays a crucial role as a precursor in synthesizing various biologically active molecules. Specific examples include:

-

(R)-1-(benzofuran-2-yl)-2-propylaminopentane, where (R)-2-Aminopentan-1-ol is used to prepare the key intermediate (R)-N-(p-toluenesulfonyl)-2-propylaziridine

-

(R)-N-benzyloxycarbonyl-aminoaldehydes, which serve as potential substrates for dihydroxyacetone phosphate (DHAP)-dependent aldolases

-

(R)-2-((2-Aminoquinazolin-4-yl)amino)pentan-1-ol, a potent dual toll-like receptor modulator

The compound's defined stereochemistry makes it valuable for directing the stereochemical outcome of reactions, functioning as a chiral auxiliary, chiral ligand, or chiral building block in various transformations.

Synthetic Applications

(R)-2-Aminopentan-1-ol has been utilized in various synthetic applications, including:

-

Heterocycle Synthesis: The compound can be incorporated into heterocyclic structures, including benzoxazoles and related compounds .

-

Ligand Development: Its chiral nature makes it useful for developing ligands for asymmetric catalysis.

-

Oligosaccharide Synthesis: It has applications in the chemoenzymatic synthesis of oligosaccharide moieties, as indicated by research on similar compounds .

Table 3: Examples of Compounds Synthesized Using (R)-2-Aminopentan-1-ol

| Target Compound | Synthetic Role of (R)-2-Aminopentan-1-ol | Potential Applications |

|---|---|---|

| (R)-1-(benzofuran-2-yl)-2-propylaminopentane | Precursor for key aziridine intermediate | Pharmaceutical research |

| (R)-N-benzyloxycarbonyl-aminoaldehydes | Chiral starting material | Enzyme substrates, synthetic intermediates |

| (R)-2-((2-Aminoquinazolin-4-yl)amino)pentan-1-ol | Core structural component | Toll-like receptor modulation |

| Benzoxazole derivatives | Structural incorporation | Medicinal chemistry, drug development |

| Chiral ligands for catalysis | Structural component | Asymmetric catalysis, organic synthesis |

The versatility of (R)-2-Aminopentan-1-ol in organic synthesis continues to expand as new applications and methodologies are developed .

Recent Research Developments

Recent scientific advances have expanded our understanding and applications of (R)-2-Aminopentan-1-ol and related amino alcohols.

Biosynthetic Production Methods

A significant advancement in the field is the development of polyketide-based biosynthetic platforms for producing amino alcohols. Research published in Nature (2025) describes the successful production of several amino alcohols, including 1-aminopentan-3-ol (a structural analog of (R)-2-Aminopentan-1-ol), using engineered Streptomyces strains .

This biosynthetic approach involved:

-

Modular polyketide synthase (PKS) platforms

-

Integration of specific genes into Streptomyces albus

-

Production of various amino alcohols with titers reaching up to 554.3 mg/L

The study demonstrated that engineered Streptomyces strains (QD94–QD97) successfully produced 4-aminobutan-2-ol, 1-aminopentan-3-ol, and 1-aminohexan-3-ol, confirming the activity of transaminases (TAs) in these biosynthetic pathways .

| Supplier | Product Name | Purity | Packaging | Price (USD) |

|---|---|---|---|---|

| Sigma-Aldrich | (R)-(-)-2-Amino-1-pentanol | 97% | 1g | $103.20 |

| Chem-Impex | D-Norvalinol | ≥98% | 1g | $93.18 |

| American Custom Chemicals Corporation | D-NORVALINOL | 95.00% | 1g | $220.50 |

The variation in pricing may reflect differences in purity, packaging, and production methods. The availability from multiple suppliers indicates the compound's importance in contemporary organic synthesis and research applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume